molecular formula C16H14N4O2S B12535747 2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

Cat. No.: B12535747
M. Wt: 326.4 g/mol
InChI Key: RYWBJGKUZAPHMV-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol

InChI

InChI=1S/C16H14N4O2S/c1-22-13-9-5-3-7-11(13)14-17-18-16-20(14)19-15(23-16)10-6-2-4-8-12(10)21/h2-9,15,19,21H,1H3

InChI Key

RYWBJGKUZAPHMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2NC(S3)C4=CC=CC=C4O

Origin of Product

United States

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